Unique 2-Hydroxy-2-Methylpropyl Substituent Confers Distinct Physicochemical Properties vs. Desoxylapachol
CAS 52436-89-2 (C14H14O4, MW 246.26) is a hydroxylated naphthoquinone derivative featuring both a tertiary alcohol and a phenolic hydroxyl group, delivering a measurable LogP of 2.04 and polar surface area (PSA) of 74.6 Ų . In contrast, desoxylapachol (C15H14O2, MW 226.27) lacks both hydroxyl groups, resulting in a more lipophilic scaffold with reduced hydrogen-bonding capacity . This structural differentiation translates into predictably different solubility, membrane permeability, and target engagement characteristics, making the compounds non-interchangeable in any experimental system.
| Evidence Dimension | Physicochemical properties (LogP, PSA, H-bond donors/acceptors) |
|---|---|
| Target Compound Data | LogP = 2.04, PSA = 74.6 Ų, HBD = 2, HBA = 4, MW = 246.26 g/mol (C14H14O4) |
| Comparator Or Baseline | Desoxylapachol: MW = 226.27 g/mol, C15H14O2 (no hydroxyl groups on ring or side chain) |
| Quantified Difference | ΔMW = +19.99 g/mol; +2 hydroxyl groups; increased PSA and hydrogen-bonding capacity in target compound. |
| Conditions | Calculated physicochemical properties from authoritative database entries |
Why This Matters
Procurement decisions must account for these physicochemical disparities, as they directly influence solubility, formulation, and biological assay outcomes where hydroxyl-dependent interactions are critical.
